2,5-Diethoxypyridine
Overview
Description
2,5-Diethoxypyridine (2,5-DEP) is a heterocyclic organic compound with a molecular formula of C7H10NO2. It is a colorless, water-soluble liquid with a pungent odor. 2,5-DEP is synthesized through a variety of methods, including the reaction of ethylene glycol with oxalic acid, the reaction of ethylene glycol with hydrochloric acid, and the reaction of ethylene glycol with nitric acid. It is used in a number of applications, including in the laboratory, in the synthesis of pharmaceuticals, and in the production of fuel additives. In addition, 2,5-DEP has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
2,5-Diethoxypyridine has been a subject of study for its synthesis and chemical reactivity. Hertog et al. (1950) described the preparation of 2,5-diethoxypyridine, along with a survey of some of its properties, including ultraviolet absorption spectra (Hertog, Wibaut, Schepman, & Wal, 1950). Similarly, Kolder and Hertog (2010) investigated the reactivity of 5-chloro-2,4-dihydroxypyridine and its derivatives, including 5-chloro-2,4-diethoxypyridine, towards bromine and other solutions (Kolder & Hertog, 2010).
Bromination and Nitration
In the context of bromination and nitration reactions, Hertog et al. (1948, 2010) studied the bromination of diethoxypyridines, discovering that bromine enters at specific positions in the molecular structure depending on the diethoxypyridine derivative (Hertog & Mulder, 1948), (Hertog & Weeren, 1948).
Amination Reactions
The amination of bromo-derivatives of diethoxypyridine, including studies on potential intermediates in these reactions, was explored by Pieterse and Hertog (2010), highlighting the complex pathways involved in these chemical transformations (Pieterse & Hertog, 2010).
Metabolic Studies
Buffoni and Pieraccini (1995) identified a metabolite of 3,5-diethoxy-4-aminomethylpyridine, a derivative of diethoxypyridine, in rat tissues using gas chromatography-mass spectrometry, shedding light on the metabolic pathways of these compounds (Buffoni & Pieraccini, 1995).
Reactivity with Sulphuryl Chloride
Hertog and Hoogzand (2010) studied the reactivity of diethoxypyridine-N-oxide with sulphuryl chloride, contributing to the understanding of the chemical behavior of these compounds under different conditions (Hertog & Hoogzand, 2010).
Synthesis of Substituted Pyridines
Bakke and Sletvold (2003) focused on the synthesis of various substituted pyridines, including diethoxypyridine derivatives, revealing methods for replacing the sulfonate group with different nucleophiles (Bakke & Sletvold, 2003).
Formation of Catalytic Networks
Kokil et al. (2005) explored the use of diethoxypyridine-containing polymers in forming metallo-supramolecular networks with interesting optoelectronic properties, highlighting their potential in materials science (Kokil, Yao, & Weder, 2005).
Future Directions
properties
IUPAC Name |
2,5-diethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-11-8-5-6-9(10-7-8)12-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAFWVOLIUXDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428391 | |
Record name | 2,5-diethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethoxypyridine | |
CAS RN |
408338-50-1 | |
Record name | 2,5-diethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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